molecular formula C10H16N4OS B2797563 (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide CAS No. 2411333-52-1

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide

Numéro de catalogue B2797563
Numéro CAS: 2411333-52-1
Poids moléculaire: 240.33
Clé InChI: POZUINZVGUHGAX-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide, also known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. DMAT is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

Mécanisme D'action

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide inhibits protein kinases by binding to the ATP binding site on the kinase domain. This prevents the kinase from phosphorylating its substrates, which are proteins that are involved in cell signaling pathways. By inhibiting protein kinases, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide disrupts the signaling pathways that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is also a potent inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it may have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide. One direction is to investigate the potential use of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in combination with other cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in vivo, which could provide valuable information for the development of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide as a therapeutic agent. Additionally, the identification of new protein kinase targets for (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide could lead to the development of new cancer therapies.

Méthodes De Synthèse

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-cyano-N-(2,6-dimethylphenyl)acetamide with hydrazine hydrate to form 2-amino-N-(2,6-dimethylphenyl)acetamide. The second step involves the reaction of 2-amino-N-(2,6-dimethylphenyl)acetamide with thiadiazole-4-carboxylic acid to form N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide. The final step involves the reaction of N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide with dimethylformamide dimethyl acetal to form (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of various protein kinases, including MAPKAP kinase 2, which is involved in the regulation of cell growth and proliferation. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide may have therapeutic potential for the treatment of cancer.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-8(9-7-16-13-12-9)11-10(15)5-4-6-14(2)3/h4-5,7-8H,6H2,1-3H3,(H,11,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZUINZVGUHGAX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSN=N1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CSN=N1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.